4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine

Medicinal Chemistry Drug Design ADME Prediction

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine (CAS 71720-46-2) is a heterocyclic aromatic compound with the molecular formula C24H18N2O2 and a molecular weight of 366.41 g/mol. As a member of the 2,4,6-triarylpyridine (Krönke pyridine) family, it features an asymmetric substitution pattern on the central pyridine ring: a 3-nitrophenyl group at the C-4 position, an unsubstituted phenyl group at C-6, and a p-tolyl (4-methylphenyl) group at C-2.

Molecular Formula C24H18N2O2
Molecular Weight 366.4 g/mol
CAS No. 71720-46-2
Cat. No. B12663777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
CAS71720-46-2
Molecular FormulaC24H18N2O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H18N2O2/c1-17-10-12-19(13-11-17)24-16-21(20-8-5-9-22(14-20)26(27)28)15-23(25-24)18-6-3-2-4-7-18/h2-16H,1H3
InChIKeyYPYPJMXGXMZAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine (CAS 71720-46-2): An Asymmetric Triarylpyridine Building Block for Advanced Molecular Design


4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine (CAS 71720-46-2) is a heterocyclic aromatic compound with the molecular formula C24H18N2O2 and a molecular weight of 366.41 g/mol . As a member of the 2,4,6-triarylpyridine (Krönke pyridine) family, it features an asymmetric substitution pattern on the central pyridine ring: a 3-nitrophenyl group at the C-4 position, an unsubstituted phenyl group at C-6, and a p-tolyl (4-methylphenyl) group at C-2 . This non-symmetric combination of electron-withdrawing (nitro) and electron-donating (methyl) substituents distinguishes it from simpler, symmetric triarylpyridines and can serve as a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science research [1].

Why Unsubstituted or Symmetric Triarylpyridines Cannot Substitute for 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine in Structure-Activity Relationship (SAR) Studies


Symmetric 2,4,6-triarylpyridines like 2,4,6-triphenylpyridine offer a uniform electronic environment that limits the ability to probe specific molecular interactions [1]. Attempting to interchange these symmetric scaffolds with 4-(3-nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine can confound experimental outcomes due to the latter's unique, non-symmetric electronic landscape. This compound's meta-nitro group acts as a potent electron-withdrawing group while the para-methyl group is electron-donating, establishing a directional dipole moment across the molecule that its symmetric analogs lack [2]. Furthermore, the significantly higher polar surface area (PSA) of 58.7 Ų for the target compound, compared to 12.89 Ų for 2,4,6-triphenylpyridine, fundamentally alters key pharmaceutical properties such as membrane permeability and solubility, which are critical for biological assays .

Quantitative Evidence for the Selection of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine (CAS 71720-46-2) Over its Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) for Optimized Pharmacokinetic Properties

The asymmetric introduction of a nitro group substantially increases the TPSA of 4-(3-nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine to 58.7 Ų, compared to a TPSA of 12.89 Ų for the unsubstituted, symmetric analog 2,4,6-triphenylpyridine . TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier (BBB) penetration in drug discovery.

Medicinal Chemistry Drug Design ADME Prediction

Increased Hydrogen Bond Acceptor Capacity for Specific Target Interactions

The target compound possesses 3 hydrogen bond acceptor (HBA) sites, provided by the pyridine nitrogen and the nitro group oxygens . This is a critical differentiation from 2,4,6-triphenylpyridine, which possesses only 1 HBA site (the pyridine nitrogen) [1]. This increased HBA capacity allows for the formation of more complex and potentially stronger non-covalent interaction networks.

Supramolecular Chemistry Enzyme Inhibition Molecular Recognition

Intermediate LogP for Balanced Lipophilicity in Biological Systems

The predicted LogP for 4-(3-nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is 6.5 , providing an intermediate lipophilicity profile between symmetric triarylpyridines and more complex, functionalized derivatives. This can be advantageous for balancing target affinity with favorable ADME properties.

Bioavailability Pharmacokinetics Lead Optimization

Recommended Research and Industrial Applications for 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine Based on Structural Advantages


Scaffold for Kinase or Topoisomerase Inhibitor Development

The 2,4,6-triarylpyridine core is a known bioisostere for terpyridine and has demonstrated topoisomerase I/II inhibitory and cytotoxic activity [1]. The specific nitrophenyl and p-tolyl substitutions of CAS 71720-46-2 provide a non-symmetric scaffold for developing structure-activity relationships (SAR) around this privileged structure, enabling the exploration of electronic and steric effects on biological activity.

Asymmetric Ligand for Transition Metal Catalysis

Symmetric triarylpyridines are established components in metal-organic frameworks (MOFs) and catalysts [2]. The asymmetric nature and additional H-bond acceptors of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine create a unique ligand environment. This can be exploited to synthesize coordination complexes with novel catalytic activity and selectivity in reactions such as cross-coupling, differentiating it from the performance of symmetric ligands.

Fluorescent Probe or Sensor Development

2,4,6-Triarylpyridines typically exhibit strong fluorescence with high quantum yields, making them useful in optoelectronics and as sensors [3]. The presence of the electron-withdrawing nitro group in CAS 71720-46-2 can significantly perturb the fluorescence properties via intramolecular charge transfer (ICT) mechanisms. This makes it a candidate for developing polarity-sensitive fluorescent probes or turn-on sensors that respond to specific chemical or biological analytes, a behavior not exhibited by the unsubstituted core.

Advanced Organic Synthesis Intermediate

The 3-nitrophenyl group serves as a versatile synthetic handle that can be reduced to an aniline derivative or further functionalized . This makes 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine a more valuable intermediate than symmetric triarylpyridines for building chemical libraries. Its asymmetric nature also introduces a vector for further diversification, enabling the creation of complex, non-symmetric molecular architectures for materials and life science research.

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